molecular formula C22H21ClN4O2 B3870192 2-chloro-N-[1-phenyl-4-(1-piperidinylcarbonyl)-1H-pyrazol-5-yl]benzamide

2-chloro-N-[1-phenyl-4-(1-piperidinylcarbonyl)-1H-pyrazol-5-yl]benzamide

Cat. No. B3870192
M. Wt: 408.9 g/mol
InChI Key: VBDNUULEGLVWMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-N-[1-phenyl-4-(1-piperidinylcarbonyl)-1H-pyrazol-5-yl]benzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a pyrazolylbenzamide derivative that has been synthesized using various methods.

Mechanism of Action

The mechanism of action of 2-chloro-N-[1-phenyl-4-(1-piperidinylcarbonyl)-1H-pyrazol-5-yl]benzamide is not fully understood. However, it has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a key role in the production of prostaglandins. Prostaglandins are involved in the inflammatory response, and their production is increased in various diseases, including cancer and arthritis.
Biochemical and Physiological Effects:
2-chloro-N-[1-phenyl-4-(1-piperidinylcarbonyl)-1H-pyrazol-5-yl]benzamide has been reported to have various biochemical and physiological effects. It has been shown to inhibit the production of prostaglandins, which reduces inflammation. It has also been shown to induce apoptosis (programmed cell death) in cancer cells, which inhibits their growth and proliferation. Additionally, it has been reported to have analgesic effects, which reduce pain.

Advantages and Limitations for Lab Experiments

2-chloro-N-[1-phenyl-4-(1-piperidinylcarbonyl)-1H-pyrazol-5-yl]benzamide has several advantages for use in lab experiments. It is a highly pure compound that can be easily synthesized using various methods. It has also been extensively studied for its potential applications in scientific research, which makes it a well-known compound. However, there are also limitations to its use in lab experiments. Its mechanism of action is not fully understood, which makes it difficult to predict its effects on different cell types. Additionally, its potential side effects and toxicity have not been fully evaluated.

Future Directions

There are several future directions for research on 2-chloro-N-[1-phenyl-4-(1-piperidinylcarbonyl)-1H-pyrazol-5-yl]benzamide. One direction is to further investigate its mechanism of action and how it interacts with different cell types. Another direction is to evaluate its potential side effects and toxicity in more detail. Additionally, it could be studied for its potential use in combination with other compounds for the treatment of various diseases. Finally, its potential use as a diagnostic tool could also be explored.

Scientific Research Applications

2-chloro-N-[1-phenyl-4-(1-piperidinylcarbonyl)-1H-pyrazol-5-yl]benzamide has been extensively studied for its potential applications in scientific research. It has been reported to have anti-inflammatory, antitumor, and analgesic effects. It has also been studied for its potential use in the treatment of various diseases, including cancer, arthritis, and Alzheimer's disease.

properties

IUPAC Name

2-chloro-N-[2-phenyl-4-(piperidine-1-carbonyl)pyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN4O2/c23-19-12-6-5-11-17(19)21(28)25-20-18(22(29)26-13-7-2-8-14-26)15-24-27(20)16-9-3-1-4-10-16/h1,3-6,9-12,15H,2,7-8,13-14H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBDNUULEGLVWMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=C(N(N=C2)C3=CC=CC=C3)NC(=O)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-[1-phenyl-4-(piperidin-1-ylcarbonyl)-1H-pyrazol-5-yl]benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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